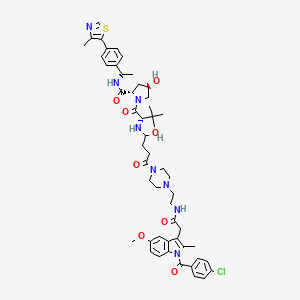
PROTAC SARS-CoV-2 Mpro degrader-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PROTAC SARS-CoV-2 Mpro degrader-1 is a novel compound developed using proteolysis targeting chimera (PROTAC) technology. This compound targets the main protease (MPro) of the SARS-CoV-2 virus, which is essential for viral replication and pathogenesis. By inducing the degradation of MPro, this compound offers a promising approach for antiviral drug development, particularly against drug-resistant strains of SARS-CoV-2 .
Preparation Methods
The synthesis of PROTAC SARS-CoV-2 Mpro degrader-1 involves several steps:
MPro Ligand Synthesis: The synthesis begins with the preparation of MPro inhibitors, such as MPI8 and MPI29, which serve as the MPro ligands.
Conjugation with CRBN E3 Ligand: These MPro ligands are then conjugated with a cereblon (CRBN) E3 ligase ligand to form the PROTAC molecule. This conjugation is typically achieved through a series of chemical reactions involving amide bond formation.
Purification and Characterization: The final product is purified using chromatographic techniques and characterized using spectroscopic methods to confirm its structure and purity.
Chemical Reactions Analysis
PROTAC SARS-CoV-2 Mpro degrader-1 undergoes several types of chemical reactions:
Oxidation and Reduction: These reactions are essential for modifying the functional groups on the MPro ligands and the CRBN E3 ligand.
Substitution Reactions: These reactions are used to introduce various substituents onto the MPro ligands to enhance their binding affinity and specificity.
Amide Bond Formation: This is a key reaction in the synthesis of the PROTAC molecule, where the MPro ligand is conjugated with the CRBN E3 ligand.
Scientific Research Applications
PROTAC SARS-CoV-2 Mpro degrader-1 has several scientific research applications:
Chemistry: It serves as a model compound for studying the principles of PROTAC technology and targeted protein degradation.
Biology: It is used to investigate the role of MPro in the life cycle of SARS-CoV-2 and to study the cellular mechanisms of protein degradation.
Medicine: It offers a potential therapeutic approach for treating COVID-19 by targeting and degrading MPro, thereby inhibiting viral replication.
Mechanism of Action
The mechanism of action of PROTAC SARS-CoV-2 Mpro degrader-1 involves several steps:
Binding to MPro: The MPro ligand component of the PROTAC molecule binds to the active site of MPro.
Recruitment of CRBN E3 Ligase: The CRBN E3 ligand component recruits the CRBN E3 ligase to the MPro-PROTAC complex.
Ubiquitination and Degradation: The CRBN E3 ligase ubiquitinates MPro, marking it for degradation by the proteasome.
Comparison with Similar Compounds
Properties
Molecular Formula |
C52H65ClN8O8S |
|---|---|
Molecular Weight |
997.6 g/mol |
IUPAC Name |
(2S,4R)-1-[(2S)-2-[[4-[4-[2-[[2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]amino]ethyl]piperazin-1-yl]-1-hydroxy-4-oxobutyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C52H65ClN8O8S/c1-31(34-8-10-35(11-9-34)47-32(2)55-30-70-47)56-49(66)43-26-38(62)29-60(43)51(68)48(52(4,5)6)57-44(63)18-19-46(65)59-24-22-58(23-25-59)21-20-54-45(64)28-40-33(3)61(42-17-16-39(69-7)27-41(40)42)50(67)36-12-14-37(53)15-13-36/h8-17,27,30-31,38,43-44,48,57,62-63H,18-26,28-29H2,1-7H3,(H,54,64)(H,56,66)/t31-,38+,43-,44?,48+/m0/s1 |
InChI Key |
XHUUQGCGQBGRQV-GKZFWUSVSA-N |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(CCC(=O)N4CCN(CC4)CCNC(=O)CC5=C(N(C6=C5C=C(C=C6)OC)C(=O)C7=CC=C(C=C7)Cl)C)O)O |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(CCC(=O)N4CCN(CC4)CCNC(=O)CC5=C(N(C6=C5C=C(C=C6)OC)C(=O)C7=CC=C(C=C7)Cl)C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


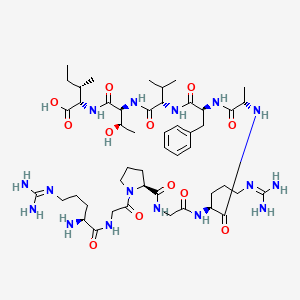
![L-Aspartic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 4-(2-propenyl) ester](/img/structure/B12362593.png)

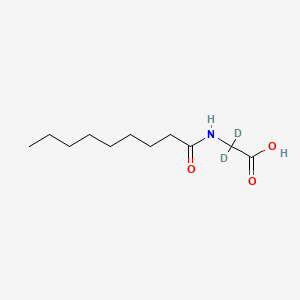

![3-[(1R)-1-[[7-[4-[1-[[3-[4-chloro-3-(2,4-dioxo-1,3-diazinan-1-yl)benzoyl]-3-azaspiro[5.5]undecan-9-yl]methyl]piperidine-4-carbonyl]piperazin-1-yl]-4-methylpyrido[3,4-d]pyridazin-1-yl]amino]ethyl]-2-methylbenzonitrile](/img/structure/B12362614.png)
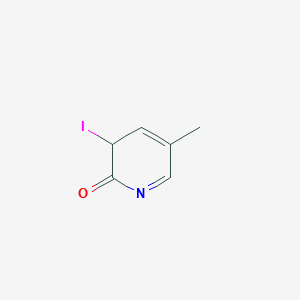
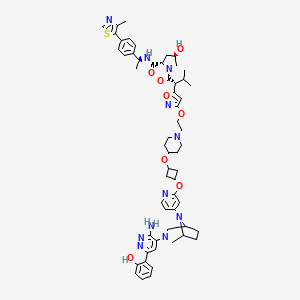

![2-[5-(1,1,2,2,2-Pentadeuterioethyl)-2-(2,3,5,6-tetrafluoroanilino)phenyl]acetic acid](/img/structure/B12362650.png)
![5-methyl-4aH-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12362661.png)
![[(2S,3S,4R,5R)-2-[(2R,3R,4S,5R,6R)-4-[(2S,3R,4R,5R,6R)-5-acetyloxy-6-(acetyloxymethyl)-3-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-5-(hydroxymethyl)-2-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxymethyl]oxolan-3-yl] benzoate](/img/structure/B12362666.png)
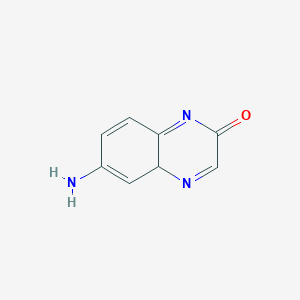
![Ornithine, N2,N5-dicarboxy-N5-(carboxyamidino)-, dibenzyl tert-butyl ester (7CI); 11-Oxa-2,4,9-triazatridecanoic acid, 8-carboxy-3-imino-12,12-dimethyl-10-oxo-4-[(phenylmethoxy)carbonyl]-, 1-(phenylmethyl) ester, (S)-](/img/structure/B12362678.png)
